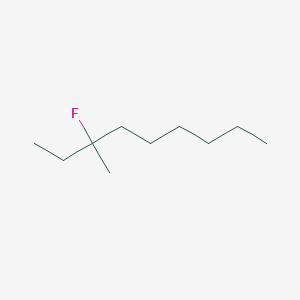
3-Fluoro-3-methylnonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-3-methylnonane is an organic compound belonging to the class of alkanes It is characterized by a fluorine atom and a methyl group attached to the third carbon of a nonane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-methylnonane typically involves the fluorination of 3-methylnonane. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The process may include steps such as purification and distillation to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-Fluoro-3-methylnonane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of the fluorine atom, resulting in the formation of 3-methylnonane.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Products include various substituted nonanes depending on the nucleophile used.
Oxidation: Products include 3-fluoro-3-methylnonan-2-ol or 3-fluoro-3-methylnonan-2-one.
Reduction: The major product is 3-methylnonane.
科学的研究の応用
3-Fluoro-3-methylnonane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorine substitution on the reactivity and properties of alkanes.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Fluoro-3-methylnonane involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to different molecules. The pathways involved may include:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, altering their activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
- 3-Chloro-3-methylnonane
- 3-Bromo-3-methylnonane
- 3-Iodo-3-methylnonane
Uniqueness
3-Fluoro-3-methylnonane is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with other molecules.
特性
CAS番号 |
90304-30-6 |
|---|---|
分子式 |
C10H21F |
分子量 |
160.27 g/mol |
IUPAC名 |
3-fluoro-3-methylnonane |
InChI |
InChI=1S/C10H21F/c1-4-6-7-8-9-10(3,11)5-2/h4-9H2,1-3H3 |
InChIキー |
WJGVJKXRVNWJJF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)(CC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


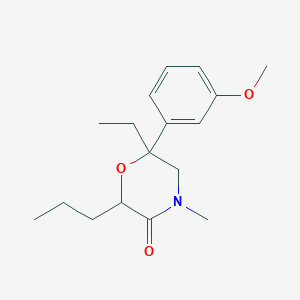
![3-[4-(Chlorosulfonyl)-2-nitrobenzene-1-sulfonyl]benzene-1-sulfonic acid](/img/structure/B14346418.png)
![Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate](/img/structure/B14346419.png)
![1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B14346425.png)
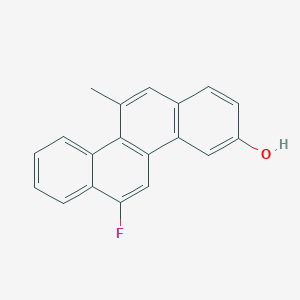

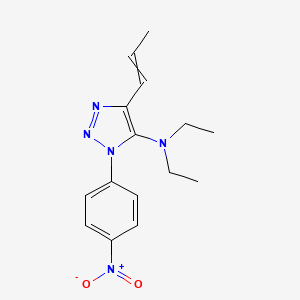
![1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14346461.png)
![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)
![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)
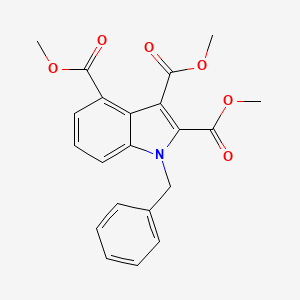
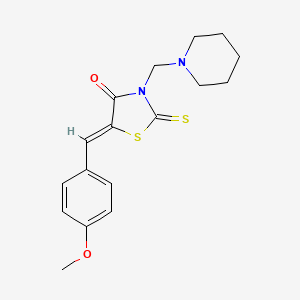
![Zinc, chloro[4-(dimethylamino)phenyl]-](/img/structure/B14346485.png)

